molecular formula C6H10O B095086 6-Methyl-3,4-dihydro-2H-pyran CAS No. 16015-11-5

6-Methyl-3,4-dihydro-2H-pyran

Cat. No.: B095086
CAS No.: 16015-11-5
M. Wt: 98.14 g/mol
InChI Key: CZBAXSUIRDPNFU-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and a double bond. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic dehydration of tetrahydrofurfuryl alcohol using alumina or other suitable catalysts .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular structure allows it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The oxygen atom in the ring can act as a nucleophile, while the double bond can participate in electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group at the 6-position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBAXSUIRDPNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166807
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-11-5
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, 3,4-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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